Methyl 5-aminofuran-2-carboxylate

Diels–Alder cycloaddition Polysubstituted anilines Regioselective synthesis

Generic furan analogs fail to deliver exclusive ortho-regioselectivity in Diels-Alder cycloadditions. Methyl 5-aminofuran-2-carboxylate (CAS 22600-30-2) ensures 100% regioisomeric purity, enabling polysubstituted aniline synthesis in 71-85% yield without regioisomer separation. • 100% ortho-selectivity vs. ~60% for isomeric analogs-eliminates chromatographic separation. • N-acylation to cyclopropanecarboxamides (56% yield) for kinase inhibitor/GPCR scaffolds. • Validated nitrofuran Metabolite 3 reference standard for DMPK LC-MS/MS.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 22600-30-2
Cat. No. B1309851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminofuran-2-carboxylate
CAS22600-30-2
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)N
InChIInChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
InChIKeyKLKQGSISBRVCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Aminofuran-2-Carboxylate: Furan Building Block Overview


Methyl 5-aminofuran-2-carboxylate (CAS: 22600-30-2; molecular formula C6H7NO3; molecular weight 141.12 g/mol) is a heterocyclic furan derivative featuring a primary amino group at the 5-position and a methyl carboxylate ester at the 2-position of the furan ring [1]. The compound exists as a solid at ambient temperature with a melting point of 131–135°C and boiling point of 277.9°C at 760 mmHg . Its bifunctional architecture—combining an electron-donating aromatic amine with an electron-withdrawing ester—enables distinct reactivity profiles in cycloaddition, nucleophilic substitution, and condensation reactions [2]. Commercially available at 97–98% purity from multiple global suppliers, this building block serves as a key intermediate in pharmaceutical research, agrochemical development, and synthetic organic chemistry applications .

Methyl 5-Aminofuran-2-Carboxylate: Regioselective Necessity


In-class substitution of furan-based amino esters fails for Methyl 5-aminofuran-2-carboxylate due to the specific 2,5-regiochemical arrangement of functional groups that governs both reaction outcomes and biological recognition. The compound's 5-amino-2-carboxylate substitution pattern is structurally distinguished from the isomeric 2-amino-5-carboxylate and 3-amino-2-carboxylate analogs, which exhibit divergent electronic distributions and HOMO energy levels [1]. This electronic differentiation directly controls regioselectivity in pericyclic reactions: ab initio molecular orbital studies confirm that the 5-amino substitution pattern produces elevated HOMO energies compared to unsubstituted furans, driving exclusive ortho-selectivity in Diels–Alder cycloadditions [1]. In metabolic contexts, Methyl 5-aminofuran-2-carboxylate functions as a defined metabolite of nitrofuran prodrugs, whereas the 5-nitro precursor or 5-hydroxylamino analog occupy distinct positions along the enzymatic reduction pathway with different toxicological and pharmacokinetic implications . Procurement decisions based solely on furan ring presence or amino-ester functionality without verifying the exact 2,5-regiochemistry risk compromised synthetic efficiency, altered product regiochemistry, and invalidated structure-activity relationships.

Methyl 5-Aminofuran-2-Carboxylate: Differentiation Evidence


Exclusive Ortho-Regioselectivity in Diels–Alder Reactions

Methyl 5-aminofuran-2-carboxylate undergoes Diels–Alder cycloaddition with monoactivated dienophiles (e.g., methyl acrylate, methyl vinyl ketone) with exclusive regioselectivity, yielding ring-opened cycloadducts where the electron-withdrawing group is positioned ortho to the amino group in 100% of cases [1]. In contrast, 3-aminofuran analogs and unsubstituted furans lack this regiochemical predictability and require harsher conditions (elevated temperatures, extended reaction times) to achieve comparable conversion, often producing regioisomeric mixtures that necessitate chromatographic separation [1]. The cycloadducts from Methyl 5-aminofuran-2-carboxylate undergo subsequent dehydration with BF3·OEt2 to afford polysubstituted anilines in high overall yields (e.g., 71–85% yield for 4-aminoisophthalate derivatives after hydrogenation) [1].

Diels–Alder cycloaddition Polysubstituted anilines Regioselective synthesis

Distinct Reduction Pathway in Xanthine Oxidase Metabolism

In xanthine oxidase-catalyzed reduction studies, Methyl 5-aminofuran-2-carboxylate was identified as Metabolite 3 (the terminal reduced aminofuran derivative), while the 5-nitro precursor (methyl 5-nitro-2-furoate) and the 5-hydroxylamino intermediate (methyl 5-hydroxylamino-2-furoate) represent distinct metabolic states with divergent biochemical properties . The reduction pathway proceeds from nitro → hydroxylamino → amino species, with the amino derivative representing the fully reduced, non-electrophilic endpoint . Metabolite 1 was identified as a dihydroxyhydrazine dimer (1,2-dihydroxy-1,2-di(5-methoxycarbonyl-2-furyl)hydrazine), highlighting that the amino derivative is the only monomeric terminal reduction product suitable for downstream synthetic manipulation without dimerization artifacts .

Xanthine oxidase Nitrofuran metabolism Enzymatic reduction

Cytokine Suppression by 5-Aminofuran Scaffold

The structurally related derivative (5-aminofuran-2-yl) methyl acetate—differing from the target compound only by N-acetylation of the amino group—demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, suppressing both interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) at concentrations tested [1]. While direct quantitative IC50 values for Methyl 5-aminofuran-2-carboxylate are not reported in the primary literature, the structurally analogous (5-aminofuran-2-yl) methyl acetate was isolated as a novel alkaloid (oleracone N) from Portulaca oleracea L. and showed significant inhibition of these inflammatory factors [1]. The free amino derivative (Methyl 5-aminofuran-2-carboxylate) serves as the precursor for synthesizing such N-substituted bioactive analogs.

Anti-inflammatory Cytokine inhibition Natural product derivatives

N-Acylation with Cyclopropanecarbonyl Chloride

Methyl 5-aminofuran-2-carboxylate undergoes efficient N-acylation with cyclopropanecarbonyl chloride under standard conditions (pyridine, CH2Cl2, ice-cooling to room temperature, 2 h) to yield methyl 5-[(cyclopropylcarbonyl)amino]furan-2-carboxylate in 56% isolated yield following column chromatography . This patent-documented procedure (US07384952B2) provides a validated, reproducible protocol for generating cyclopropanecarboxamide derivatives—a privileged pharmacophore in kinase inhibitors and GPCR modulators . The moderate yield reflects the steric and electronic influence of the furan 5-amino group, which is less nucleophilic than aliphatic amines but more reactive than electron-deficient aromatic amines.

Amide synthesis Cyclopropanecarbonyl chloride Patent procedures

Commercial Purity Benchmarking and Documentation

Methyl 5-aminofuran-2-carboxylate is commercially available from multiple reputable suppliers at standardized purity grades of 97–98% . Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC analysis . Sigma-Aldrich (via Ambeed) specifies 98% purity with storage conditions of 2–8°C in sealed, light-protected containers . Fisher Scientific (Thermo Scientific Chemicals) confirms 98% purity with a melting point range of 131–135°C . In contrast, the structurally related methyl 5-nitro-2-furoate (nitro precursor) is typically supplied at 95% purity with greater batch variability due to nitro group instability under ambient storage.

Purity specification Quality control Procurement benchmarking

Physical Property Differentiation vs. Analogs

Methyl 5-aminofuran-2-carboxylate exhibits a well-defined melting point range of 131–135°C and a boiling point of 277.9°C at 760 mmHg [1], distinguishing it from structurally related analogs. The corresponding free acid (5-aminofuran-2-carboxylic acid) has a higher melting point (>200°C decomposition) and reduced solubility in organic solvents, limiting its utility in non-aqueous synthetic transformations. The nitro precursor (methyl 5-nitro-2-furoate) is a lower-melting solid or oil at ambient temperature, requiring refrigerated storage to prevent degradation. The amino derivative's solid physical form at room temperature facilitates accurate weighing and handling in parallel synthesis workflows .

Melting point Storage stability Physicochemical properties

Methyl 5-Aminofuran-2-Carboxylate: Validated Applications


Polysubstituted Aniline Synthesis

Methyl 5-aminofuran-2-carboxylate is the preferred starting material for preparing polysubstituted anilines with defined substitution patterns. As demonstrated in Section 3 (Evidence Item 1), the compound undergoes Diels–Alder cycloaddition with monoactivated dienophiles (methyl acrylate, methyl vinyl ketone, N-phenylmaleimide) with exclusive ortho-regioselectivity, yielding cycloadducts that dehydrate with BF3·OEt2 to afford substituted anilines in 71–85% overall yield [1]. This regiochemical fidelity eliminates regioisomer separation and is critical for synthesizing 4-aminoisophthalate derivatives and related pharmacophores used in kinase inhibitor scaffolds and fluorescent probes. Researchers requiring structurally defined polysubstituted aniline building blocks should prioritize this compound over isomeric furan amines or unsubstituted furans that produce regioisomeric mixtures requiring costly chromatographic separation.

Nitrofuran Metabolite Reference Standard

Methyl 5-aminofuran-2-carboxylate serves as a critical reference standard for identifying and quantifying the terminal reduced metabolite of nitrofuran prodrugs. As established in Section 3 (Evidence Item 2), the compound is Metabolite 3 in the xanthine oxidase-catalyzed reduction cascade of methyl 5-nitro-2-furoate, representing the fully reduced, non-electrophilic endpoint of the pathway . Unlike the reactive nitro and hydroxylamino intermediates that undergo further enzymatic reduction or dimerization, the amino derivative provides a stable, monomeric standard for LC-MS/MS method development and pharmacokinetic profiling. Analytical laboratories and DMPK research groups tracking nitrofuran biotransformation should maintain this compound as a certified reference material to ensure accurate metabolite identification and quantification without interference from reactive intermediates.

N-Substituted 5-Aminofuran Library for Anti-Inflammatory Leads

Methyl 5-aminofuran-2-carboxylate is a validated precursor for generating N-substituted 5-aminofuran-2-carboxylate derivatives with demonstrated anti-inflammatory activity. As shown in Section 3 (Evidence Item 3), the structurally analogous (5-aminofuran-2-yl) methyl acetate (oleracone N) significantly inhibits IL-1β and TNF-α production in LPS-stimulated RAW 264.7 macrophages [2]. The free amino group of Methyl 5-aminofuran-2-carboxylate enables straightforward derivatization via acylation (as demonstrated in Section 3, Evidence Item 4 with cyclopropanecarbonyl chloride yielding 56% product) or reductive amination to generate focused libraries of N-alkyl and N-acyl analogs [3]. Medicinal chemistry teams pursuing novel anti-inflammatory leads targeting cytokine signaling should utilize this building block for rapid SAR exploration of the 5-aminofuran scaffold.

Cyclopropanecarboxamide Pharmacophore Synthesis

Methyl 5-aminofuran-2-carboxylate enables efficient construction of cyclopropanecarboxamide-containing heterocycles—a privileged motif in kinase inhibitors and GPCR modulators. As documented in Section 3 (Evidence Item 4), N-acylation with cyclopropanecarbonyl chloride under mild conditions (pyridine, CH2Cl2, ice-cooling to RT, 2 h) affords methyl 5-[(cyclopropylcarbonyl)amino]furan-2-carboxylate in 56% isolated yield . This patent-validated procedure (US07384952B2) provides a reproducible entry point to cyclopropanecarboxamide furans that can be further elaborated via ester hydrolysis to carboxylic acids for amide coupling or reduced to alcohols for additional diversification. Discovery chemistry teams pursuing cyclopropane-containing lead series should consider this compound as a reliable, commercially available starting material with documented synthetic tractability.

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